molecular formula Br2 B051684 Bromine CAS No. 7726-95-6

Bromine

Cat. No.: B051684
CAS No.: 7726-95-6
M. Wt: 159.81 g/mol
InChI Key: GDTBXPJZTBHREO-UHFFFAOYSA-N
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Description

Bromine is a chemical element with the symbol Br and atomic number 35. It is a member of the halogen group, which also includes fluorine, chlorine, iodine, and astatine. This compound is unique among the nonmetals as it is the only one that exists as a liquid at room temperature. It is a reddish-brown liquid with a pungent odor and is highly volatile, forming a similarly colored vapor. This compound was discovered in 1826 by the French chemist Antoine-Jérôme Balard .

Mechanism of Action

Target of Action

Bromine primarily targets the respiratory and circulatory systems . It enters the body mainly through the respiratory system, affecting the respiratory and circulatory systems, causing acute respiratory distress syndrome and cardiocirculatory collapse while mediating cellular death .

Mode of Action

This compound tends to react with compounds including M–M, M–H, or M–C bonds to form M–Br bonds . The highly reactive hydrogen radicals, oxygen radicals, and hydroxyl radicals react with hydrobromic acid to form less reactive this compound radicals (i.e., free this compound atoms). This compound atoms may also react directly with other radicals to help terminate the free radical chain-reactions that characterize combustion .

Biochemical Pathways

This compound is recognized as the most abundant and ubiquitous of trace elements. Despite this, essential roles in plants, microorganisms, or animals have been difficult to demonstrate . The biodegradation of some organothis compound compounds has been studied and many of the pathways include enzyme-catalyzed debromination steps . Methyl transferases enable some methylotrophic bacteria to grow using methylbromide as a sole carbon and energy source .

Pharmacokinetics

This compound behaves similarly to chloride and iodide in the body . It is distributed and metabolized in the body and in different organs and tissues of the rat . A remarkably high concentration of radiobromide was found in the skin, which represents, due to its large mass, the most abundant depot of this compound in the body of the rat .

Result of Action

The double bond breaks, and a this compound atom becomes attached to each carbon . The this compound loses its original red-brown color to give a colorless liquid . In the case of the reaction with ethene, 1,2-dibromoethane is formed . This decoloration of this compound is often used as a test for a carbon-carbon double bond .

Action Environment

This compound-based solutions are essential to many advancements in science and technology. This compound compounds have been used for water treatment, reduction of mercury emissions, fire safety, energy storage and generation, production of pharmaceuticals, and enhanced quality rubber . The use of this compound-based technologies has all the potential to increase the circularity of the EU’s economy . Typhoons can substantially elevate atmospheric this compound levels by enhancing sea-salt aerosol emissions, resulting in increased reactive this compound activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromine can be prepared in the laboratory by heating a mixture of manganese dioxide, potassium bromide, and sulfuric acid. This process produces this compound gas, which is then condensed into a liquid . The reaction is as follows: [ 2KBr + MnO_2 + 3H_2SO_4 \rightarrow 2KHSO_4 + MnSO_4 + 2H_2O + Br_2 ]

Industrial Production Methods: Industrially, this compound is produced from brine pools, which contain bromide ions. The process involves passing chlorine gas through the brine, which displaces the this compound. The this compound gas is then condensed into a liquid. The reaction is: [ 2NaBr + Cl_2 \rightarrow 2NaCl + Br_2 ] Another method involves the use of carnallite, a mineral that contains magnesium bromide. The this compound is extracted by passing chlorine gas through a solution of carnallite .

Types of Reactions:

    Oxidation: this compound can act as an oxidizing agent. For example, it reacts with hydrogen sulfide to form sulfur and hydrogen bromide: [ H_2S + Br_2 \rightarrow 2HBr + S ]

    Reduction: this compound can be reduced to bromide ions in the presence of reducing agents.

    Substitution: this compound undergoes electrophilic substitution reactions with alkenes, forming dibromo compounds. For example, with ethene: [ C_2H_4 + Br_2 \rightarrow C_2H_4Br_2 ]

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bromine’s versatility and unique properties make it an essential element in various scientific and industrial applications. Its ability to participate in a wide range of chemical reactions and its intermediate reactivity among the halogens highlight its importance in both research and practical applications.

Properties

IUPAC Name

molecular bromine
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InChI

InChI=1S/Br2/c1-2
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InChI Key

GDTBXPJZTBHREO-UHFFFAOYSA-N
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Canonical SMILES

BrBr
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Molecular Formula

Br2
Record name BROMINE
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DSSTOX Substance ID

DTXSID1035238
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Molecular Weight

159.81 g/mol
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Physical Description

Bromine is a dark reddish-brown fuming liquid with a pungent odor. Denser than water and soluble in water. Hence sinks in water. Toxic by inhalation. Accelerates the burning of combustible material. It is very corrosive to tissue and to metals., Gas or Vapor; Liquid, Dark reddish-brown, fuming liquid with suffocating, irritating fumes; [NIOSH], FUMING RED-TO-BROWN LIQUID WITH PUNGENT ODOUR., Dark reddish-brown, fuming liquid with suffocating, irritating fumes.
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Boiling Point

139.2 °F at 760 mmHg (EPA, 1998), 58.8 °C, 139 °F
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Solubility

4 % (NIOSH, 2023), Solubility in water (25 °C): 0.2141 mol/L with formation of 0.00115 mol/L of HOBr, In water, 33.6 g/L at 25 °C, Water solubility: 35.8 g/L at 20 °C; 41.7 g/L at 0 °C, Freely soluble in alcohol, ether, chloroform, carbon tetrachloride, carbon disulfide, concentrated hydrochloride acid, aq solutions of bromides, Bromine is soluble in nonpolar solvents and in certain polar solvents such as alcohol and sulfuric acid. It is miscible with ... many halogenated solvents., Solubility in water, g/100ml at 20 °C: 4.0, 4%
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Density

3.1023 at 77 °F (EPA, 1998) - Denser than water; will sink, 3.1023 at 25 °C/4 °C, Vapor density: 5.51 (Air = 1); bromine reacts with aluminum reacts vigorously and explosively with potassium, Relative density (water = 1): 3.1, 3.1023, 3.12
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Vapor Density

5.51 at 59 °F (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.139 g/L at 0 °C, 101.3 kPa, Relative vapor density (air = 1): 5.5, 5.51
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Vapor Pressure

172 mmHg at 69.08 °F (EPA, 1998), 212.0 [mmHg], 212 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.3, 172 mmHg
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Mechanism of Action

Due to its potent oxidatizing action, bromine liberates nascent oxygen or oxygen free radicals from the water present in mucous membranes. Nascent oxygen is a potent oxidizer, capable of producing tissue damage. The extent of the damage is dependent on the dose of bromine and the availability of water to react with it. In addition, the formation of hydrobromic and bromic acids will result in secondary irritation during the reaction.
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Impurities

Typical, freshly prepared bromine from a modern plant is likely to be at least 99.9% pure. Probable impurities are chlorine, moisture & org material at levels of less than 50 ppm each. Specifications ... for reagent-grade bromine allow up to 0.3% chlorine, 0.05% iodine, 0.002% sulfur, & nonvolatile matter 0.015% maximum.
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Color/Form

Dark reddish-brown, volatile, mobile diatomic liquid; vaporizes at room temperature, Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapor

CAS No.

7726-95-6
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Melting Point

19 °F (EPA, 1998), -7.2 °C, 19 °F
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Synthesis routes and methods I

Procedure details

The 3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide used as starting material was prepared by reacting triphenylphosphine in acetonitrile, at reflux, with ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate, itself obtained from ethyl 5-[4-(3-hydroxypropyloxy)phenoxy]pentanoate and bromine in acetonitrile in the presence of triphenylphosphine.
Quantity
0 (± 1) mol
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Name
3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide
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0 (± 1) mol
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reactant
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Name
ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

Synthesis routes and methods III

Procedure details

Bromination of 7-methoxy-1-naphthonitrile (4) with bromine in acetic acid is a very temperature sensitive reaction. The compound 8-bromo-7-methoxy-1-naphthonitrile is produced rapidly at room temperature with two equivalent of bromine. It produces many poly-brominated impurities when the temperature is above 70° C. In this process of the present invention, 7-methoxy-1-naphthonitrile (4) is di-brominated at 40-70° C. with 2-6 equivalents of bromine in acetic acid. Upon the completion of the reaction, the reaction mixture is quenched with excess sodium bisulfite to reduce excess bromine and the product precipitates and is isolated with an expected yield on the order of 90-95% with high purity. This dibromide, without further purification, is heated with stannous chloride in a mixture of acetic acid and concentrated HCl at 100° C. The bromine in 8 position is selectively reduced. The product, 3-bromo-7-methoxy-1-naphthonitrile (6) is filtered from the reaction mixture after the reaction is complete. Typically, the yield is 70-80% over 2 steps with 95%+HPLC purity.
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Synthesis routes and methods IV

Procedure details

Pressurized dodecane liquid is mixed with bromine in a 10:1 molar ratio. The mixture is passed through a tubular reactor held at 250° C. 100% bromine conversion is obtained with 90% selectivity to dodecylbromide.
Quantity
0 (± 1) mol
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Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromine
Reactant of Route 2
Bromine

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